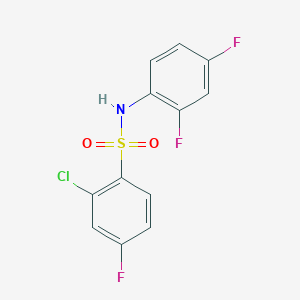![molecular formula C17H22N4O3S B10967221 {4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B10967221.png)
{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Sulfonylation: The piperazine intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Coupling with Pyrazole: The final step involves coupling the sulfonylated piperazine with 1-methyl-1H-pyrazole-5-carboxylic acid or its derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and showing promise as a therapeutic agent.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl and piperazine groups make it a candidate for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of {4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine and pyrazole rings can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-3-yl)methanone
- {4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-4-yl)methanone
Uniqueness
The unique combination of the sulfonyl group with the piperazine and pyrazole rings in {4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone distinguishes it from similar compounds. This specific arrangement can result in different chemical reactivity and biological activity, making it a compound of particular interest in research and industrial applications.
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H22N4O3S/c1-13-4-5-14(2)16(12-13)25(23,24)21-10-8-20(9-11-21)17(22)15-6-7-18-19(15)3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
ZCMYQUWPSQXHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10967139.png)
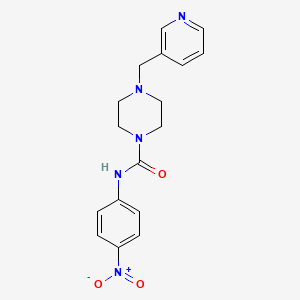
![N,N'-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B10967153.png)
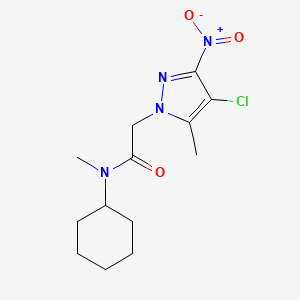
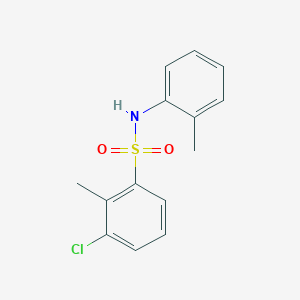
![3-Bromo-7-(difluoromethyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10967163.png)
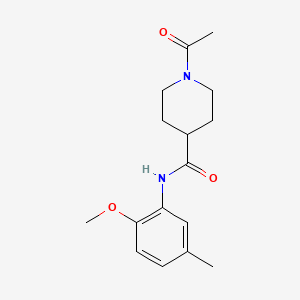
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10967177.png)

![7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10967187.png)
![N-(4-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10967201.png)
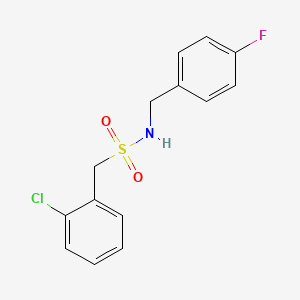
![2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10967210.png)
